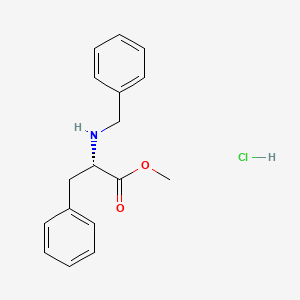

Bzl-phe-ome hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bzl-phe-ome hcl, also known as Bzl-L-Phe-OMe*HCl, is a specialty product used in proteomics research12. It has a molecular weight of 305.801.

Synthesis Analysis

The synthesis of Bzl-phe-ome hcl involves the coupling of protected-amino acid halides mediated by commercial anion exchange resin for the solution phase synthesis of peptides3. The reaction is carried out in an organic medium, circumventing the use of an organic base or an inorganic base3. The coupling is fast, clean, and racemization-free3.

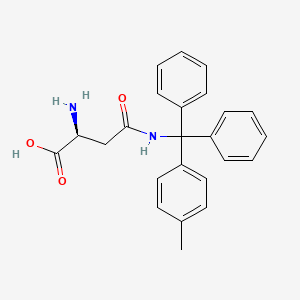

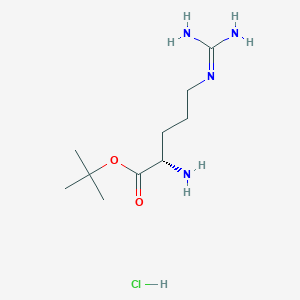

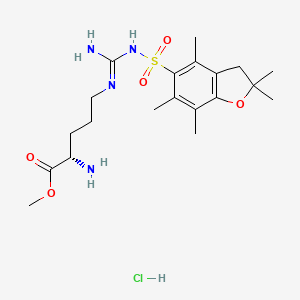

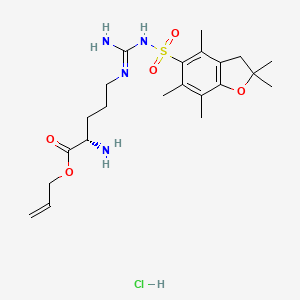

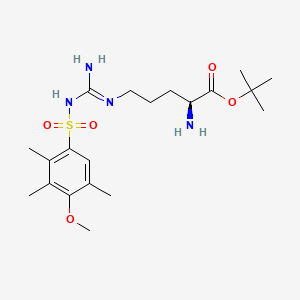

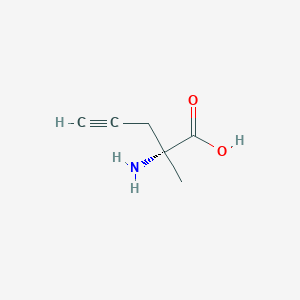

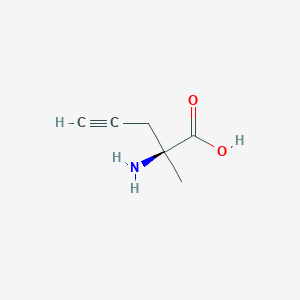

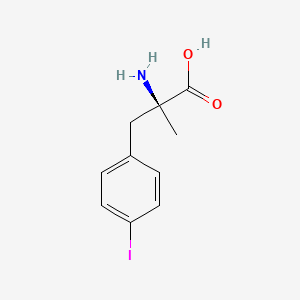

Molecular Structure Analysis

The molecular formula of Bzl-phe-ome hcl is C17H20ClNO245. However, the detailed molecular structure is not readily available from the search results.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Bzl-phe-ome hcl are not explicitly mentioned in the search results. However, it’s known that the process involves the coupling of protected-amino acid halides6.Physical And Chemical Properties Analysis

Bzl-phe-ome hcl is a white crystalline powder with a melting point of 145 °C4.Aplicaciones Científicas De Investigación

Potential in Hepatocellular Carcinoma Treatment

Bortezomib (BZB), a proteasome inhibitor, has been studied for its potential in treating advanced Hepatocellular carcinoma (HCC). This research investigates BZB's role in managing non-surgical and metastatic HCC, examining its pharmacology, mechanism of action, and safety profiles derived from clinical trials. BZB's utility as a therapeutic agent, both as a standalone treatment and in combination with other therapies, is reviewed, emphasizing the importance of preclinical evaluations to enhance anti-HCC effects (Huang et al., 2018).

Catalytic Removal of Persistent Organic Pollutants

The study on copper-doped manganese oxide octahedral molecular sieve (Cu-OMS) explores its application in the catalytic removal of hexachlorobenzene (HCBz), a persistent organic pollutant. This research shows how Cu location within OMS affects catalytic performance, with varying Cu doping levels influencing the adsorption and destruction of HCBz. It highlights the enhanced stability and catalytic capabilities of OMS through Cu doping, offering insights into improved environmental remediation techniques (Yang et al., 2014).

Dual Nano-Carrier System for Wound Healing

An innovative multifunctional bio-based nanofibrous system, incorporating benzocaine (BZC) and the pH-detecting dye bromocresol green (BCG), demonstrates a dual nano-carrier capability for wound healing. This system offers pain reduction via BZC and in situ pH detection through BCG, providing a controllable release mechanism responsive to the pH levels indicative of infected wounds. The biocompatibility and potential applications in wound treatment are highlighted, presenting a novel approach to managing wound healing processes (Kurečič et al., 2018).

Fluorescent Probes for Rapid, Sensitive Detection

Research into BODIPY-based selenides as fluorescent probes for detecting hypochlorous acid (HClO) emphasizes their rapid, sensitive, and mitochondria-specific detection capabilities. These probes, activated by HClO to form fluorescent selenoxides, demonstrate potential for in vivo applications, offering a novel method for studying HClO-related biological processes and diseases (Xu et al., 2019).

Safety And Hazards

The safety data sheet for Bzl-phe-ome hcl advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes7. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition7.

Direcciones Futuras

The future directions of Bzl-phe-ome hcl are not explicitly mentioned in the search results. However, it’s noted that this compound is a specialty product used in proteomics research1, suggesting its continued relevance in this field.

Propiedades

IUPAC Name |

methyl (2S)-2-(benzylamino)-3-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.ClH/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H/t16-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTZZMDPUTVSOH-NTISSMGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bzl-phe-ome hcl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.